4-[(3-Methyl-2-butenyl)oxy]-3-(3-methyl-2-butenyl)quinoline-2(1H)-one 4-[(3-Methyl-2-butenyl)oxy]-3-(3-methyl-2-butenyl)quinoline-2(1H)-one 3-(3-methylbut-2-enyl)-4-(3-methylbut-2-enyloxy)quinolin-2(1H)-one (Structural isomer of Buchapine) is a member of quinolines. It has a role as a metabolite.
Brand Name: Vulcanchem
CAS No.: 18118-29-1
VCID: VC0100867
InChI: InChI=1S/C19H23NO2/c1-13(2)9-10-16-18(22-12-11-14(3)4)15-7-5-6-8-17(15)20-19(16)21/h5-9,11H,10,12H2,1-4H3,(H,20,21)
SMILES: CC(=CCC1=C(C2=CC=CC=C2NC1=O)OCC=C(C)C)C
Molecular Formula: C19H23NO2
Molecular Weight: 297.4 g/mol

4-[(3-Methyl-2-butenyl)oxy]-3-(3-methyl-2-butenyl)quinoline-2(1H)-one

CAS No.: 18118-29-1

Main Products

VCID: VC0100867

Molecular Formula: C19H23NO2

Molecular Weight: 297.4 g/mol

4-[(3-Methyl-2-butenyl)oxy]-3-(3-methyl-2-butenyl)quinoline-2(1H)-one - 18118-29-1

CAS No. 18118-29-1
Product Name 4-[(3-Methyl-2-butenyl)oxy]-3-(3-methyl-2-butenyl)quinoline-2(1H)-one
Molecular Formula C19H23NO2
Molecular Weight 297.4 g/mol
IUPAC Name 4-(3-methylbut-2-enoxy)-3-(3-methylbut-2-enyl)-1H-quinolin-2-one
Standard InChI InChI=1S/C19H23NO2/c1-13(2)9-10-16-18(22-12-11-14(3)4)15-7-5-6-8-17(15)20-19(16)21/h5-9,11H,10,12H2,1-4H3,(H,20,21)
Standard InChIKey YADLZLRNLRNTCM-UHFFFAOYSA-N
SMILES CC(=CCC1=C(C2=CC=CC=C2NC1=O)OCC=C(C)C)C
Canonical SMILES CC(=CCC1=C(C2=CC=CC=C2NC1=O)OCC=C(C)C)C
Description 3-(3-methylbut-2-enyl)-4-(3-methylbut-2-enyloxy)quinolin-2(1H)-one (Structural isomer of Buchapine) is a member of quinolines. It has a role as a metabolite.
PubChem Compound 4556
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator